CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide
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Overview
Description
The compound CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide is a polypeptide hormone known as calcitonin (salmon). This compound is a 32-amino acid peptide hormone secreted by the ultimobranchial gland of salmon. It belongs to the calcitonin-like protein family and is used to treat various bone-related conditions, such as Paget’s disease, postmenopausal osteoporosis, and hypercalcemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like carbodiimides.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound typically follows the same SPPS method but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield smaller peptides or amino acids.
Oxidation: The disulfide bridge between cysteine residues can be oxidized or reduced.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or alkali.
Oxidation/Reduction: Hydrogen peroxide or dithiothreitol (DTT).
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products Formed
Hydrolysis: Smaller peptides or free amino acids.
Oxidation: Modified peptides with altered disulfide bridges.
Substitution: Peptides with substituted amino acid residues.
Scientific Research Applications
CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and folding.
Biology: Investigated for its role in calcium homeostasis and bone metabolism.
Medicine: Used in the treatment of bone-related diseases and conditions.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves its interaction with calcitonin receptors on osteoclasts. This interaction inhibits osteoclast activity, reducing bone resorption and lowering blood calcium levels. The peptide also increases renal excretion of phosphate, calcium, sodium, magnesium, and potassium by decreasing tubular reabsorption .
Comparison with Similar Compounds
CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: is compared with other calcitonin-like peptides, such as human calcitonin and eel calcitonin. While all these peptides share similar functions, This compound (salmon calcitonin) is more potent and has a longer duration of action compared to its human counterpart . Similar compounds include:
- Human calcitonin
- Eel calcitonin
- Amylin
- Calcitonin gene-related peptide (CGRP) .
Properties
Molecular Formula |
C145H242N44O48S2 |
---|---|
Molecular Weight |
3433.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1 |
InChI Key |
AZCMZZXDDMAXIT-SLFAFRAOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=N[C@@H](CC(=N)O)C(=N[C@@H]([C@@H](C)O)C(=NCC(=N[C@@H](CO)C(=NCC(=N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCNC(=N)N)N=C([C@H]2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N=C([C@H]([C@@H](C)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CC4=CN=CN4)N=C([C@H](CC(C)C)N=C([C@H](CCC(=O)O)N=C([C@H](CCC(=N)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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